molecular formula C9H15Cl2N3 B2394777 2-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride CAS No. 1955506-19-0

2-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride

Cat. No. B2394777
CAS RN: 1955506-19-0
M. Wt: 236.14
InChI Key: PIMWYBVACIVEQB-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride, also known as PPDA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent and selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.

Scientific Research Applications

Drug Discovery

The pyrrolidine ring, which is a part of the “2-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride” molecule, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .

Treatment of Human Diseases

Compounds characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to be bioactive molecules with target selectivity . These compounds have been described in the literature from 2015 to date .

Modification of Pharmacokinetic Profile

In the field of medicinal chemistry, the pyrrolidine ring is used to modify the pharmacokinetic profile of drug candidates . For example, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .

Anti-Fibrosis Activity

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Development of Novel Anti-Fibrotic Drugs

Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro, indicating that they might be developed as novel anti-fibrotic drugs .

Exploration of Therapeutic Targets

TrkA/B/C is known to drive tumorigenesis and metastatic potential in a wide range of neurogenic and non-neurogenic human cancers . The development of suitable positron emission tomography (PET) radioligands would allow an in vivo exploration of this versatile potential therapeutic target .

properties

IUPAC Name

2-pyrrolidin-1-ylpyridin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.2ClH/c10-8-4-3-5-11-9(8)12-6-1-2-7-12;;/h3-5H,1-2,6-7,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMWYBVACIVEQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1955506-19-0
Record name 2-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride
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